2-Chloro-3,4-difluorobenzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

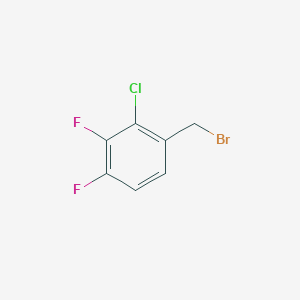

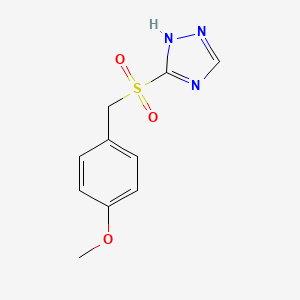

“2-Chloro-3,4-difluorobenzyl bromide” is a chemical compound with the molecular formula C7H4BrClF2 . It is a colorless to yellow liquid . The IUPAC name for this compound is 1-(bromomethyl)-2-chloro-3,4-difluorobenzene .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with chlorine and fluorine atoms at positions 2 and 3,4 respectively, and a bromomethyl group at position 1 .Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid . Its molecular weight is 241.46 . The compound is stored at 2-8°C .Scientific Research Applications

Analytical Chemistry Applications

2-Chloro-3,4-difluorobenzyl bromide and its derivatives have been utilized in analytical chemistry, particularly in derivatization methods for enhancing the detectability of various compounds. For instance, a method using pentafluorobenzyl bromide (PFBB) derivatization combined with gas chromatography/mass spectrometry (GC/MS) identified and quantified chloro-, bromo-, and dichlorophenols in environmental samples. This method demonstrated high sensitivity and recovery rates, indicating the potential utility of related bromides in environmental analysis (Hanada et al., 2002).

Organic Synthesis and Polymerization

In organic synthesis, this compound derivatives have been instrumental in generating benzyl radicals through electron cleavage at palladium and palladized cathodes. These radicals can then be immobilized onto solid interfaces, offering a pathway to novel material synthesis (Jouikov & Simonet, 2010). Moreover, the synthesis and characterization of new fluorine-containing polyethers from a highly fluorinated monomer derived from reactions involving pentafluorobenzyl bromide underscore the compound's importance in creating materials with low dielectric properties and high thermal stability (Fitch et al., 2003).

Catalysis and Chemical Transformations

Benzyl titanium complexes containing a tetradentate [OSSO]-type bis(phenolato) ligand, synthesized from reactions involving benzyl bromides, have demonstrated the potential for living isospecific styrene polymerization. This highlights the role of such bromides in catalysis and the development of new polymeric materials (Beckerle et al., 2006).

Environmental Science and Water Treatment

Derivatives of this compound have been studied for their potential in environmental science, particularly in the analysis and treatment of water. For example, the degradation products of benzophenone-3 in chlorinated seawater swimming pools, where oxybenzone reacts with bromine, have been identified, indicating the compound's relevance in understanding environmental pollutants (Manasfi et al., 2015).

Electrochemistry and Material Science

The electrochemical behavior and mesomorphism of new ionic liquid crystals based on imidazolium salts, derived from this compound, have been investigated, showcasing the compound's versatility in creating new materials with potential applications in electronic devices and sensors (Dobbs et al., 2006).

Safety and Hazards

“2-Chloro-3,4-difluorobenzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3,4-difluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .

Mode of Action

this compound can participate in nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile attacks the carbon atom at the benzylic position, leading to the displacement of the bromine atom . This process can occur via either an SN1 or SN2 mechanism, depending on the specific conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of aromatic compounds . The introduction of the 2-chloro-3,4-difluorobenzyl group can significantly alter the properties of the aromatic compound, potentially affecting its reactivity, stability, and interactions with other molecules .

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound depend on the specific biochemical pathways it affects. By modifying the structure of aromatic compounds, it can influence their biological activity, potentially leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other reactive species can compete with the benzylic position for reaction with the compound, potentially affecting its mode of action . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity .

properties

IUPAC Name |

1-(bromomethyl)-2-chloro-3,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAGQIRDTHLVIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclobutyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2953553.png)

![2-(naphthalen-1-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2953560.png)

![Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/no-structure.png)

![hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione](/img/structure/B2953566.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2953568.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-acetamido-1,3-thiazole-4-carboxylate](/img/structure/B2953570.png)

![2'-cyano-N-[4-(2-oxoazetidin-1-yl)phenyl]-[1,1'-biphenyl]-2-carboxamide](/img/structure/B2953576.png)